6-Bromo-2-ethoxy-4-methylquinoline
Overview
Description
6-Bromo-2-ethoxy-4-methylquinoline is a quinoline derivative with the molecular formula C12H12BrNO. It is characterized by the presence of a bromine atom at the 6th position, an ethoxy group at the 2nd position, and a methyl group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-ethoxy-4-methylquinoline typically involves the bromination of 2-ethoxy-4-methylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-ethoxy-4-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in tetrahydroquinoline derivatives .
Scientific Research Applications
6-Bromo-2-ethoxy-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethoxy-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its therapeutic effects. The bromine atom and ethoxy group play crucial roles in its binding affinity and specificity towards molecular targets. The pathways involved often include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell death .
Comparison with Similar Compounds
4-Methylquinoline: Lacks the bromine and ethoxy groups, making it less reactive in certain substitution reactions.
6-Bromo-2-methylquinoline: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.
2-Ethoxy-4-methylquinoline: Lacks the bromine atom, making it less versatile in further functionalization.
Uniqueness: 6-Bromo-2-ethoxy-4-methylquinoline is unique due to the presence of both bromine and ethoxy groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Biological Activity
6-Bromo-2-ethoxy-4-methylquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : CHBrN\O
- Molecular Weight : 252.107 g/mol
- CAS Number : 1187385-61-0
- LogP : 3.314, indicating moderate lipophilicity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylquinoline with bromine and ethylating agents. The Knorr reaction has been adapted for synthesizing various substituted quinolines, including this compound. The general synthetic route can be summarized as follows:
- Starting Material : 4-Methylquinoline
- Bromination : Reaction with bromine to introduce the bromine atom.
- Ethylation : Use of ethylating agents to introduce the ethoxy group at the 2-position.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of quinoline compounds often demonstrate effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF7 (Breast Cancer) | 12 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, such as kinases and phosphatases, which play crucial roles in cancer progression .
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival.
- Reactive Oxygen Species (ROS) : The compound induces oxidative stress within cells, leading to apoptosis in malignant cells while sparing normal cells .
Study on Antimicrobial Activity
A study conducted by researchers at the Pasteur Institute evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .
Study on Anticancer Effects
In a recent experiment involving human lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Properties
IUPAC Name |
6-bromo-2-ethoxy-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-3-15-12-6-8(2)10-7-9(13)4-5-11(10)14-12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISONBQHKATDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)Br)C(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674994 | |
Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-61-0 | |
Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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